molecular formula C11H16F3NO5 B2601218 2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid CAS No. 2445790-70-3

2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2601218
CAS No.: 2445790-70-3
M. Wt: 299.246
InChI Key: AAFSFBSRGUMLQH-UHFFFAOYSA-N
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Description

The compound “2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecule has a spirocyclic structure, which is characterized by two rings sharing a single atom. The InChI code for a similar compound, “2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid hydrochloride”, is "1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-9(6-13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H" . This code provides a textual representation of the molecule’s structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Oxa-7-azaspiro[3.5]nonane oxalate”, are as follows: it is a solid with a molecular weight of 172.20 (free base basis), and its storage temperature is 2-8°C .

Scientific Research Applications

Electrophilic Amination and C-H-Acidic Compounds

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane involves reactions with malonic and cyanoacetic acid derivatives among others, leading to various stabilisation reactions. The amination process facilitates the synthesis of geminal diamino acid derivatives, showcasing the versatility of these compounds in creating new chemical structures (Andreae et al., 1992).

Spirocyclic Oxetane Synthesis

A novel synthesis method for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed. This process involves oxidative cyclizations using Oxone® in formic acid, highlighting the potential for creating complex organic structures and their applications in research and development (Gurry et al., 2015).

Iminogroup Hydrolysis and Acylation

Studies on the hydrolysis and acylation of iminogroups in specific organic compounds reveal the formation of acetamides and the impact of structural changes on NMR spectra. These findings contribute to our understanding of organic synthesis and the properties of new chemical entities (Belikov et al., 2013).

Synthesis of Biologically Active Compounds

Research into the synthesis of biologically active compounds from gabapentin demonstrates the potential for creating novel therapeutic agents. The study highlights the intermolecular Ugi reaction and its role in developing new compounds with potential biological activity (Amirani Poor et al., 2018).

Antimicrobial Agents and Spiroheterocyclic Pyrylium Salts

The synthesis of spiroheterocyclic pyrylium salts and their evaluation as antimicrobial agents exemplify the exploration of new chemical entities for potential therapeutic applications. This research underscores the importance of chemical synthesis in the discovery of new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Future Directions

The future directions for the use and study of this compound are not specified in the sources I found .

Properties

IUPAC Name

2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.C2HF3O2/c11-8(12)3-7-1-2-9(6-13-7)4-10-5-9;3-2(4,5)1(6)7/h7,10H,1-6H2,(H,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFSFBSRGUMLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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